[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile
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Overview
Description
[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile: is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of [1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3,5-diamino-1-phenyl-1H-pyrazole with malononitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: : In organic synthesis, [1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain cancer cell lines .
Medicine: : In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its derivatives are being investigated for their efficacy in treating diseases such as cancer and bacterial infections .
Industry: : The compound is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells . Additionally, the compound can interact with DNA, leading to the disruption of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: This compound shares a similar pyrazole ring structure but differs in its substitution pattern and overall molecular architecture.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative, this compound is used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
Structural Features: The presence of both amino and nitrile groups in [1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile provides unique reactivity and potential for further functionalization.
Biological Activity: Its ability to interact with multiple biological targets makes it a versatile compound for drug discovery and development.
Properties
CAS No. |
110108-59-3 |
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Molecular Formula |
C14H12N6 |
Molecular Weight |
264.29 g/mol |
IUPAC Name |
2-[1-(3,5-diamino-1-phenylpyrazol-4-yl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N6/c1-9(10(7-15)8-16)12-13(17)19-20(14(12)18)11-5-3-2-4-6-11/h2-6H,18H2,1H3,(H2,17,19) |
InChI Key |
FPONSVSLLILBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C1=C(N(N=C1N)C2=CC=CC=C2)N |
Origin of Product |
United States |
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